molecular formula C4H12ClNO2 B1380633 (S)-2-Amino-3-methoxypropan-1-ol HCl CAS No. 148278-94-8

(S)-2-Amino-3-methoxypropan-1-ol HCl

Cat. No. B1380633
CAS RN: 148278-94-8
M. Wt: 141.6 g/mol
InChI Key: NIPVWKZBILGKCT-WCCKRBBISA-N
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Description

(S)-2-Amino-3-methoxypropan-1-ol HCl, also known as S-AMPA, is a synthetic derivative of the naturally occurring neurotransmitter, glutamate. It is a potent agonist of the ionotropic glutamate receptor and is used in scientific research to study the role of glutamate in the brain. S-AMPA is also used to study the effects of glutamate receptor agonists on various physiological and biochemical processes.

Scientific Research Applications

Antioxidant Properties and Structure-Activity Relationships

Hydroxycinnamic acids (HCAs) have been extensively studied for their in vitro antioxidant activity, emphasizing the importance of structure-activity relationships (SARs) in enhancing antioxidant molecules. Modifications to the aromatic ring and carboxylic function, along with the impact of physicochemical properties such as redox potential and lipid solubility, play significant roles in antioxidant activity. Notably, the presence of ortho-dihydroxy phenyl groups (catechol moiety) significantly enhances antioxidant capabilities, suggesting optimization of molecular structures could lead to more effective antioxidants for managing oxidative stress-related diseases (N. Razzaghi-Asl et al., 2013).

Hydroxyproline Analysis

The analysis of hydroxyproline, a critical review, highlights advancements in the sensitivity and reliability of methodologies for measuring this amino acid, significant in collagen breakdown and bone resorption studies. This research provides a foundation for understanding the biochemical pathways and metabolic products related to amino acid and protein metabolism, which can be extrapolated to the study of (S)-2-Amino-3-methoxypropan-1-ol HCl in similar contexts (H. Stegemann & K. Stalder, 1967).

Applications in Chromatography

Hydrophilic interaction chromatography (HILIC) is employed for separating polar, weakly acidic, or basic samples, including peptides, proteins, drugs, and various natural compounds. This technique's versatility underscores the potential for (S)-2-Amino-3-methoxypropan-1-ol HCl to be used in analytical and preparative applications, especially considering its polar nature which could interact favorably in HILIC systems (P. Jandera, 2011).

Metabolic Studies and Antioxidant Activity

The metabolic study of hydroxycitric acid from tropical plants and the physiological properties of hydroxycinnamic acids reveal insights into the metabolic pathways and biological activities of similar compounds. These studies suggest avenues for exploring the metabolism and potential antioxidant activities of (S)-2-Amino-3-methoxypropan-1-ol HCl, including its role in fatty acid synthesis inhibition, carbohydrate metabolism reduction, and general antioxidant effects (Takashi Yamada, H. Hida, & Y. Yamada, 2007).

properties

IUPAC Name

(2S)-2-amino-3-methoxypropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2.ClH/c1-7-3-4(5)2-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPVWKZBILGKCT-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-methoxypropan-1-ol HCl

CAS RN

148278-94-8
Record name (2S)-2-amino-3-methoxypropan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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